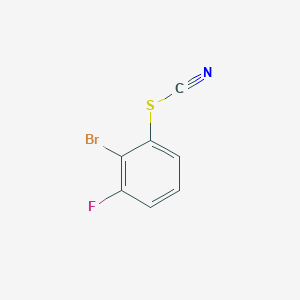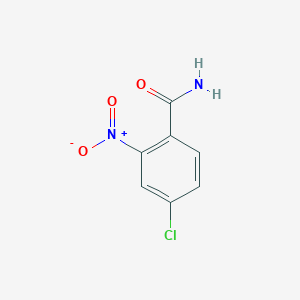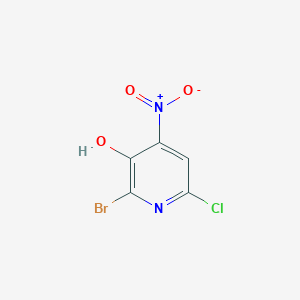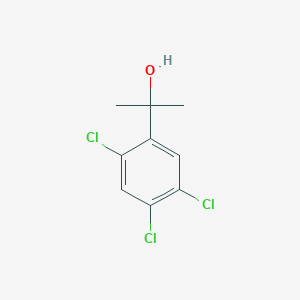
2-Bromo-3-fluorophenylthiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluorophenylthiocyanate is a chemical compound with the molecular formula C7H3BrFNS and a molecular weight of 232.07 . It is also known as Thiocyanic acid, 2-bromo-3-fluorophenyl ester .
Molecular Structure Analysis
The molecular structure of 2-Bromo-3-fluorophenylthiocyanate consists of a phenyl ring substituted with bromo, fluoro, and thiocyanate groups . The InChI code for this compound is 1S/C7H3BrFNS/c8-7-5(9)2-1-3-6(7)11-4-10/h1-3H .Physical And Chemical Properties Analysis
2-Bromo-3-fluorophenylthiocyanate is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Building Blocks for Conjugated Polythiophenes : 3-Fluoro-4-hexylthiophene, prepared via a route involving bromine/fluorine exchange, showcases the role of fluorinated thiophenes in tuning the electronic properties of conjugated polythiophenes. This process underlines the importance of halogenated compounds in synthesizing materials with tailored electronic characteristics (Gohier, Frère, & Roncali, 2013).
Antipathogenic Activity of Thiourea Derivatives : Research on acylthioureas, including 2-bromophenyl and 3-fluorophenyl derivatives, demonstrates significant antimicrobial properties, particularly against biofilm-forming bacteria. This highlights the potential of halogenated thioureas in developing new antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of Fluorinated Compounds : A study on the synthesis of α-fluoro- and α,α-difluoroalkanals via substitution of vicinal bromofluoroalkanes and subsequent rearrangement processes underscores the synthetic utility of bromo-fluoro compounds in creating fluorinated molecules with potential applications in pharmaceuticals and agrochemicals (Suga & Schlosser, 1990).
Materials Science and Photophysics
Fluorescent Turn-On Sensing of Fluoride Ions : The development of tetraarylstibonium cations for the fluorescence detection of fluoride ions in water demonstrates the application of halogenated compounds in environmental monitoring and sensing technologies. This research shows the potential of such compounds in creating sensitive and selective sensors for anions in aqueous solutions (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).
Halodeboronation of Aryl Boronic Acids : The study on the scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation demonstrates the versatility of halogenated compounds in organic synthesis, particularly in transformations relevant to the production of fine chemicals and intermediates (Szumigala, Devine, Gauthier, & Volante, 2004).
Safety and Hazards
This compound is associated with several hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled) and H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
(2-bromo-3-fluorophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-5(9)2-1-3-6(7)11-4-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCIYCQWDHMJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)SC#N)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluorophenylthiocyanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2656519.png)







![2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656529.png)
![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)

![4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2656533.png)